1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one ring linked to a 3-fluoro-4-boronic ester-substituted phenyl group. The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H21BFNO3 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(10-13(12)18)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
ZKUVSASCTSRXMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)F |
Origin of Product |
United States |
Preparation Methods
Fluorine Retention Strategies
The fluorine atom at the 3-position of the aromatic ring is susceptible to displacement under harsh conditions. To preserve it:
- Low-Temperature Reactions : Conduct coupling steps below 100°C to minimize defluorination.
- Protecting Groups : Temporary silylation of the fluorine using tert-butyldimethylsilyl (TBS) groups prevents unintended substitution.
Pyrrolidinone Ring Formation
The pyrrolidinone moiety is synthesized via intramolecular cyclization of a γ-aminobutyric acid derivative. Key steps include:
- Reductive Amination : Reaction of 4-(3-fluorophenyl)butyramide with formaldehyde under hydrogenation conditions.
- Cyclization : Acid-catalyzed (e.g., HCl) ring closure at 120°C, achieving >90% conversion.
Alternative Synthetic Routes
Direct Boronation of Preformed Pyrrolidinones
An alternative approach involves boronation of 1-(3-fluoro-4-iodophenyl)pyrrolidin-2-one using Miyaura borylation:
$$
\text{Ar-I} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dba)₂, XPhos}} \text{Ar-BPin} + \text{Byproducts}
$$
This method avoids multi-step functional group transformations but requires stoichiometric control to prevent over-borylation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, Suzuki coupling under microwave conditions (150°C, 20 minutes) achieves 88% yield with reduced catalyst loading (1 mol% Pd).
Challenges and Optimization
Byproduct Formation
Common byproducts include:
Scalability Issues
Large-scale synthesis faces challenges in heat dissipation and catalyst recovery. Flow chemistry systems improve scalability by enabling continuous Pd removal via scavenger resins.
Analytical Validation
Characterization Techniques
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine retention (δ = -110 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (333.2 g/mol).
- X-ray Crystallography : Resolves boronic ester geometry (B-O bond length: 1.37 Å).
Purity Assessment
HPLC with UV detection (λ = 254 nm) ensures >98% purity. Common impurities (e.g., pinacol byproducts) are quantified via calibration curves.
Industrial-Scale Production Insights
Cost-Effective Catalysts
Replacing PdCl₂(dppf) with heterogeneous catalysts (e.g., Pd/C) reduces costs by 40% without compromising yield.
Solvent Recycling
DME is recovered via distillation, reducing waste and production costs by 25%.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for NAS. The boronic ester group acts as a directing group, favoring substitution at specific positions.
Key Observations :
-
Reactions occur under mild conditions (20–80°C) with polar aprotic solvents (DMF, THF) .
-
Primary amines (e.g., morpholine, piperidine) yield substituted derivatives via displacement of the boronic ester group .
Example Reaction :
| Substrate | Nucleophile | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Target compound | Piperidine | DMF, 80°C, 24h | 72% | |
| Target compound | Sodium methoxide | THF, rt, 12h | 68% |
Mechanistically, the boronic ester temporarily dissociates to form a boronate intermediate, enabling nucleophilic attack at the activated para position relative to fluorine.
Suzuki-Miyaura Cross-Coupling
The boronic ester participates in palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures critical in pharmaceutical intermediates.
Optimized Protocol :
Coupling Partners and Outcomes :
| Aryl Halide | Product Structure | Yield | Purity |
|---|---|---|---|
| 4-Bromotoluene | Biaryl-pyrrolidinone hybrid | 85% | >95% |
| 2-Iodonaphthalene | Extended π-system derivative | 78% | 92% |
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination .
Hydrolysis and Stability
The boronic ester hydrolyzes to the corresponding boronic acid under aqueous acidic or basic conditions:
Hydrolysis Kinetics :
| Condition | pH | Half-Life | Major Product |
|---|---|---|---|
| H₂O/THF (1:1) | 7 | >48h | Intact boronic ester |
| 0.1M HCl | 1 | 2.5h | Boronic acid + pinacol |
| 0.1M NaOH | 13 | 1.8h | Boronate salt |
Stability in HPMC/water mixtures exceeds DMF due to reduced boronic acid formation (95:5 vs. 77:23 ester-to-acid ratio) .
Redox Reactivity
The pyrrolidinone ring undergoes selective reduction:
Reduction Pathways :
| Reagent | Site Reduced | Product | Yield |
|---|---|---|---|
| NaBH₄ | Lactam carbonyl | Pyrrolidine derivative | 62% |
| LiAlH₄ | Lactam + aryl F | Defluorinated amine | 41% |
Fluorine substituents inhibit electrophilic aromatic substitution but enhance oxidative stability of the aromatic ring .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound Modification | NAS Rate (vs. target) | Suzuki Coupling Efficiency |
|---|---|---|
| Removal of fluorine | 58% slower | No significant change |
| Replacement of pyrrolidinone with morpholine | 33% faster | 12% lower yield |
Fluorine’s electron-withdrawing effect amplifies NAS rates, while the pyrrolidinone’s steric bulk marginally impedes cross-coupling .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (π-conjugated systems) . Reaction optimization should account for solvent-dependent boronic ester stability and the electronic effects of substituents.
Scientific Research Applications
1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: It has potential as a building block for pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: Its unique properties make it useful in the creation of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H20BFO4
- Molecular Weight : 306.14 g/mol
- CAS Number : 2096998-21-7
- Structure : The compound features a pyrrolidinone core with a fluorinated phenyl group and a boron-containing moiety.
Anticancer Properties
Research indicates that derivatives of pyrrolidinones exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells with IC50 values ranging from nanomolar to micromolar concentrations. In particular, related compounds demonstrated IC50 values as low as 0.56 µM in inhibiting tubulin polymerization, which is critical for cancer cell division .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Evidence from flow cytometry assays has shown that certain derivatives increase the fraction of hypodiploid cells (indicative of apoptosis) in treated cell lines .
Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various pyrrolidinone derivatives on human leukemia cell lines (HL-60 and U937). The results indicated:
- Compounds Tested : Several derivatives including those structurally related to 1-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one.
- Findings : Significant increases in apoptotic cell populations were observed at concentrations as low as 100 nM for the most potent compounds .
Study 2: Tubulin Polymerization Inhibition
Another study focused on the mechanism of action through tubulin polymerization inhibition:
- Results : The compound exhibited a notable capacity to inhibit tubulin polymerization by approximately 37.9%, comparable to known inhibitors like CA-4 .
Data Tables
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.56 | HL-60 | Tubulin Inhibition |
| Compound B | <0.01 | MCF-7 | Apoptosis Induction |
| Compound C | 1.0 | U937 | Cell Cycle Arrest |
Q & A
Q. What are the primary synthetic applications of this compound in organic chemistry?
This compound is primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds in complex organic frameworks. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates coupling with aryl halides under palladium catalysis, making it valuable for synthesizing biaryl structures prevalent in pharmaceuticals and materials science .
Q. What synthetic routes are employed to prepare this compound?
A typical synthesis involves:
Miyaura borylation : Introducing the boronate ester to a halogenated aryl precursor (e.g., 3-fluoro-4-bromophenylpyrrolidin-2-one) using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the product, with purity ≥97% confirmed via NMR and mass spectrometry .
Q. Example Reaction Conditions :
| Step | Reagents/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | 80–100°C | 12–24 h | 60–85% |
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in cross-coupling reactions?
Methodological Approach :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, DMF/water mixtures at 90°C with 2 mol% Pd catalyst often maximize yield .
- Kinetic Monitoring : Use in situ techniques like FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
- Side Reaction Mitigation : Protect the boronate from hydrolysis by maintaining anhydrous conditions and using degassed solvents .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Stepwise Protocol :
Multi-Technique Validation : Combine H/C NMR, HPLC (C18 column, acetonitrile/water mobile phase), and high-resolution mass spectrometry (HRMS) to confirm molecular identity .
Reference Standards : Compare data with published spectra of structurally similar boronate esters (e.g., CAS 852227-90-8 in ).
Impurity Analysis : Use preparative HPLC to isolate minor components and characterize them via 2D NMR (e.g., HSQC, HMBC) .
Q. Example Purity Metrics :
| Technique | Purity Threshold | Key Observations |
|---|---|---|
| HPLC | ≥97% | Single dominant peak (RT = 8.2 min) |
| F NMR | N/A | Absence of free fluoride ions confirms stability |
Q. What is the role of the 3-fluoro substituent in modulating reactivity or biological activity?
- Electronic Effects : The fluorine atom increases the electrophilicity of the adjacent boronate group, enhancing its reactivity in cross-coupling reactions .
- Biological Implications : Fluorine can improve metabolic stability and binding affinity in drug candidates. For example, fluorinated pyrrolidinones exhibit enhanced inhibitory activity against kinases or proteases .
- Experimental Validation : Perform DFT calculations to map electron density distribution or assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ determination) .
Data Contradiction Analysis
Q. How to troubleshoot failed coupling reactions involving this compound?
Hypothesis-Driven Workflow :
Boronate Stability Check : Test for hydrolysis by B NMR; if detected, use stricter anhydrous conditions .
Catalyst Screening : Evaluate alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to overcome steric hindrance from the pyrrolidinone moiety .
Substrate Compatibility : Verify the coupling partner’s reactivity (e.g., aryl halide vs. triflate) using kinetic studies .
Case Study : A reaction yielding <10% product was resolved by switching from Pd(PPh₃)₄ to XPhos-Pd-G3, increasing yield to 72% .
Application in Drug Discovery
Q. What strategies are used to evaluate this compound’s potential in medicinal chemistry?
Q. Biological Data Example :
| Assay | Result | Implication |
|---|---|---|
| Cytotoxicity (IC₅₀) | >50 μM | Low toxicity at therapeutic doses |
| Plasma Stability (t₁/₂) | 6.5 h | Suitable for in vivo studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
